molecular formula C24H48O2 B1618419 Decyl myristate CAS No. 41927-71-3

Decyl myristate

Cat. No.: B1618419
CAS No.: 41927-71-3
M. Wt: 368.6 g/mol
InChI Key: BOUIEBMBWBCUPB-UHFFFAOYSA-N
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Description

Decyl myristate is an ester derived from myristic acid and decanol. It is commonly used in the cosmetics and personal care industry due to its excellent emollient properties, which help to soften and smooth the skin. This compound is a colorless to pale yellow liquid with a faint, pleasant odor.

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyl myristate is typically synthesized through the esterification of myristic acid with decanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction is as follows:

Myristic Acid+DecanolDecyl Myristate+Water\text{Myristic Acid} + \text{Decanol} \rightarrow \text{this compound} + \text{Water} Myristic Acid+Decanol→Decyl Myristate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where myristic acid and decanol are combined in the presence of an acid catalyst. The reaction mixture is heated and stirred to facilitate the esterification process. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, breaking down into myristic acid and decanol.

    Oxidation: While this compound is relatively stable, it can be oxidized under harsh conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions are less common for esters like this compound, but under specific conditions, it can be reduced to its alcohol and acid components.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Myristic acid and decanol.

    Oxidation: Various oxidized derivatives of myristic acid and decanol.

    Reduction: Myristic acid and decanol.

Scientific Research Applications

Decyl myristate is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a model compound for studying esterification and hydrolysis reactions.

    Biology: Used in formulations for skin care products to study its effects on skin hydration and barrier function.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the penetration of active ingredients through the skin.

    Industry: Utilized in the formulation of lubricants, plasticizers, and as a solvent in various industrial applications.

Mechanism of Action

Decyl myristate exerts its effects primarily through its emollient properties. It forms a thin, non-greasy layer on the skin, which helps to retain moisture and improve skin texture. The compound interacts with the lipid bilayer of the skin, enhancing its barrier function and preventing transepidermal water loss. This mechanism is particularly beneficial in cosmetic formulations aimed at moisturizing and protecting the skin.

Comparison with Similar Compounds

    Isopropyl myristate: Another ester of myristic acid, commonly used in cosmetics for its excellent spreading properties.

    Ethylhexyl myristate: Known for its use in sunscreens and other personal care products due to its ability to enhance the solubility of active ingredients.

    Butyl myristate: Used in various formulations for its emollient and skin-conditioning properties.

Uniqueness of Decyl Myristate: this compound stands out due to its balanced properties of being a good emollient while also having a pleasant sensory profile. It is less greasy compared to some other esters, making it a preferred choice in formulations where a light, non-oily feel is desired.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers and industry professionals can better utilize this compound in various fields, from cosmetics to pharmaceuticals.

Properties

IUPAC Name

decyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48O2/c1-3-5-7-9-11-13-14-15-16-18-20-22-24(25)26-23-21-19-17-12-10-8-6-4-2/h3-23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUIEBMBWBCUPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068357
Record name Tetradecanoic acid, decyl ester
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Molecular Weight

368.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41927-71-3
Record name Decyl myristate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41927-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decyl myristate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041927713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecanoic acid, decyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetradecanoic acid, decyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decyl myristate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.518
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DECYL MYRISTATE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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